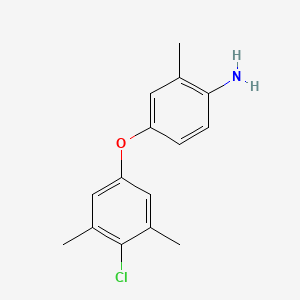

4-(4-Chloro-3,5-dimethylphenoxy)-2-methylaniline

Description

4-(4-Chloro-3,5-dimethylphenoxy)-2-methylaniline is a synthetic aromatic amine characterized by a central aniline moiety (C₆H₅NH₂) substituted with a methyl group at the 2-position and a phenoxy group at the 4-position. The phenoxy group itself is substituted with chlorine and two methyl groups at the 3, 4, and 5 positions (Fig. 1).

Properties

IUPAC Name |

4-(4-chloro-3,5-dimethylphenoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-9-6-12(4-5-14(9)17)18-13-7-10(2)15(16)11(3)8-13/h4-8H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWCZCSKPUESJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=CC(=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)-2-methylaniline typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-methylaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group by the aniline group. The reaction is typically conducted under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3,5-dimethylphenoxy)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and are conducted in polar solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

4-(4-Chloro-3,5-dimethylphenoxy)-2-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3,5-dimethylphenoxy)-2-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

(4-Chloro-3,5-dimethylphenoxy)acetic Acid (CAS 19545-95-0)

- Structure : Replaces the aniline group with an acetic acid (-CH₂COOH) moiety .

- Molecular Formula : C₁₀H₁₁ClO₃ (MW 214.6) vs. C₁₃H₁₃ClN₂O (estimated MW 264.7 for the target compound).

- Solubility: Soluble in organic solvents (ethanol, DMSO; ~30 mg/mL) but poorly in aqueous buffers (~0.5 mg/mL in ethanol:PBS) .

- Application : Acts as a synthetic auxin analog, promoting hypocotyl elongation in plants .

- Key Difference : The carboxylic acid group enhances polarity and hydrogen-bonding capacity compared to the aniline group, likely altering bioavailability and interaction with biological targets.

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine (CAS 218457-66-0)

- Structure : Replaces the benzene ring in the aniline moiety with a pyridine ring .

- Molecular Formula : C₁₃H₁₃ClN₂O (MW 248.7).

- Application: Not explicitly stated, but pyridine-containing analogs often exhibit altered electronic properties and binding affinities in medicinal or agrochemical contexts.

- Key Difference : Pyridine’s electron-deficient nature may enhance reactivity in nucleophilic environments compared to the benzene-based target compound.

4-Chloro-2-methylaniline (CAS 95-74-9)

- Structure: Simpler structure lacking the phenoxy group .

- Molecular Formula : C₇H₈ClN (MW 141.6).

- Toxicity: Demonstrated carcinogenicity in rats due to metabolic activation to hydroxylamine intermediates, leading to DNA and protein adducts .

- Key Difference: The absence of the bulky phenoxy group in 4-chloro-2-methylaniline may facilitate metabolic activation, whereas steric hindrance in the target compound could reduce such risks.

Positional Isomerism

4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline

Physical and Chemical Properties Comparison

Biological Activity

4-(4-Chloro-3,5-dimethylphenoxy)-2-methylaniline is an organic compound belonging to the class of anilines. Its unique structural features, including chloro and dimethyl substituents on the phenoxy ring, make it a subject of interest in various biological studies. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

This compound features a chloro group, two methyl groups on the phenoxy ring, and an aniline moiety. These substituents significantly influence its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may bind to specific receptors, modulating signaling pathways that affect cell proliferation and survival.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking analyses have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to specific receptors implicated in cancer progression and inflammation, highlighting its potential as a therapeutic agent .

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Chloro-3,5-dimethylphenoxy)-2-methylaniline?

Answer: Synthesis typically involves nucleophilic aromatic substitution between 4-chloro-3,5-dimethylphenol and 2-methylaniline under basic conditions. A common protocol uses potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at elevated temperatures (80–100°C) for 12–24 hours . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound. Confirmation of structure is achieved through ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers address solubility challenges in aqueous buffer preparation?

Answer: The compound exhibits poor aqueous solubility but dissolves readily in ethanol (30 mg/mL) or DMSO (50 mg/mL) . For aqueous studies:

Dissolve in ethanol first.

Dilute with buffer (e.g., PBS pH 7.2) to a final ethanol concentration ≤10% (v/v).

Filter-sterilize (0.22 µm) to avoid precipitation.

Note: Aqueous solutions are unstable beyond 24 hours; prepare fresh .

Q. What analytical techniques confirm purity and structural integrity?

Answer:

| Technique | Parameters | Target Criteria |

|---|---|---|

| HPLC | C18 column, 230 nm UV detection | ≥98% purity |

| ¹H NMR | Integration of aromatic protons (δ 6.5–7.5 ppm) | Matches theoretical splitting |

| FT-IR | N-H stretch (~3400 cm⁻¹), C-Cl (750 cm⁻¹) | Functional group confirmation |

Advanced Research Questions

Q. How does the substitution pattern on the phenoxy ring influence bioactivity in plant growth regulation?

Answer: The 3,5-dimethyl and 4-chloro substituents enhance lipophilicity and steric stabilization, improving binding to auxin receptors (e.g., TIR1/AFB). Comparative studies with analogs (e.g., 2-(4-chloro-3,5-dimethylphenoxy)acetic acid) show:

| Substituent | Bioactivity (Hypocotyl Elongation) | Reference |

|---|---|---|

| 4-Cl, 3,5-diMe | 120% elongation vs. control | |

| 4-F, 3-Me | 85% elongation | |

| Unsubstituted | 50% elongation |

Q. What parameters optimize cross-coupling reactions for derivative synthesis?

Answer: Key factors for Suzuki-Miyaura coupling:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Solvent: DMF/H₂O (9:1)

- Temperature: 80°C, 24 hours

- Base: K₂CO₃ (2 equiv)

Example: Coupling with boronic acids yields biaryl derivatives for SAR studies. Monitor reaction progress via TLC (hexane:EtOAc 3:1) .

Q. How can researchers resolve bioactivity discrepancies across plant models?

Answer: Discrepancies arise from species-specific receptor affinity or metabolic degradation. Mitigation strategies:

Dose-response curves: Test 0.1–100 µM ranges in Arabidopsis (hypocotyl assay) vs. rice (coleoptile elongation).

Metabolic inhibitors: Co-treat with cytochrome P450 inhibitors (e.g., aminobenzotriazole) to assess stability .

Isothermal titration calorimetry (ITC): Quantify binding affinity to TIR1 receptors across species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.